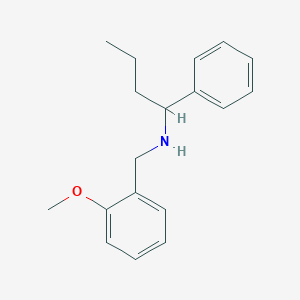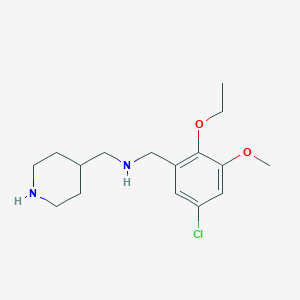
N-(2-methoxybenzyl)-1-phenylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MBDB was first synthesized in the 1990s and has since been studied for its effects on the central nervous system. It is known to have similar effects to MDMA, including increased empathy, euphoria, and heightened sensory perception. However, MBDB has been found to be less potent than MDMA and has a shorter duration of action.
Mechanism of Action
The exact mechanism of action of MBDB is not fully understood, but it is believed to act primarily as a serotonin releaser, similar to MDMA. It may also have some affinity for other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
MBDB has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, leading to its psychoactive effects. It has also been found to increase heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
MBDB has been used in various laboratory experiments to study its effects on the central nervous system. Its similarities to MDMA make it a useful tool for studying the mechanisms of action of these types of compounds. However, its lower potency and shorter duration of action may limit its usefulness in certain types of experiments.
Future Directions
There are several potential future directions for research on MBDB. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Further research is needed to fully understand its mechanisms of action and potential side effects. Additionally, research on the potential use of MBDB in psychotherapy may be warranted. Finally, there is a need for more research on the long-term effects of MBDB use, particularly in recreational settings.
Synthesis Methods
MBDB can be synthesized through a multi-step process that involves the reaction of 1-phenylbutan-1-one with 2-methoxybenzyl chloride in the presence of a strong base. The resulting product is then purified through various methods, such as column chromatography.
Scientific Research Applications
MBDB has been studied for its potential therapeutic applications, particularly in the treatment of certain psychiatric disorders, such as depression and anxiety. It has also been studied for its potential use in psychotherapy, as it has been found to increase feelings of empathy and connectedness.
properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-phenylbutan-1-amine |
InChI |
InChI=1S/C18H23NO/c1-3-9-17(15-10-5-4-6-11-15)19-14-16-12-7-8-13-18(16)20-2/h4-8,10-13,17,19H,3,9,14H2,1-2H3 |
InChI Key |
MLFUIKDTIVUJPK-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)NCC2=CC=CC=C2OC |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)


![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)

![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)

![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)
![2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)